Aminopromazine hydrochloride

therapeutic categorization antispasmodic veterinary phenothiazine differentiation

Aminopromazine hydrochloride (CAS 18704-89-7) is the hydrochloride salt of aminopromazine, a phenothiazine derivative formally categorized as an antispasmodic agent rather than as an antipsychotic or tranquilizer. Its official therapeutic categories—human antispasmodic (Therap-Cat: Antispasmodic) and veterinary antispasmodic (Therap-Cat-Vet: Antispasmodic)—distinguish it from the majority of phenothiazines, which are classified as antipsychotics or neuroleptics.

Molecular Formula C19H26ClN3S
Molecular Weight 363.9 g/mol
CAS No. 18704-89-7
Cat. No. B1665994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopromazine hydrochloride
CAS18704-89-7
SynonymsAminopromazine HCl, Aminopromazine hydrochloride
Molecular FormulaC19H26ClN3S
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESCN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
InChIInChI=1S/C19H25N3S.ClH/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22;/h5-12,15H,13-14H2,1-4H3;1H
InChIKeyISZDANQLTTVSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aminopromazine Hydrochloride (CAS 18704-89-7): Core Identity for Antispasmodic Procurement and Research Selection


Aminopromazine hydrochloride (CAS 18704-89-7) is the hydrochloride salt of aminopromazine, a phenothiazine derivative formally categorized as an antispasmodic agent rather than as an antipsychotic or tranquilizer [1]. Its official therapeutic categories—human antispasmodic (Therap-Cat: Antispasmodic) and veterinary antispasmodic (Therap-Cat-Vet: Antispasmodic)—distinguish it from the majority of phenothiazines, which are classified as antipsychotics or neuroleptics [1][2]. The compound is historically known under the trademarks Jenotone, Lispamol, and Proquamezine, and has been used in veterinary medicine for reducing excessive smooth muscle contractions in dogs and cats [3]. Its molecular formula is C₁₉H₂₅N₃S·HCl (MW 363.95) with the free base CAS 58-37-7 [4].

Why Aminopromazine Hydrochloride Cannot Be Interchanged with Acepromazine or Other Veterinary Phenothiazines


Phenothiazine derivatives exhibit divergent pharmacological profiles determined by two structural variables: the substituent at position C2 of the tricyclic nucleus and the nature of the N10 side chain [1]. Aminopromazine differs from the most widely used veterinary phenothiazine, acepromazine, in both parameters: aminopromazine lacks any C2 substitution (acepromazine bears a 2-acetyl group) and carries a branched bis(dimethylamino)propyl N10 chain rather than a linear dimethylaminopropyl chain [1][2]. These structural differences translate into distinct therapeutic categorizations—aminopromazine is classified as an antispasmodic, while acepromazine is classified as a tranquilizer/neuroleptic [3][4]. Furthermore, aminopromazine demonstrates a unique pharmacodynamic property: unlike perphenazine, it does not initiate prolactin release and lactation upon hypothalamic implantation, indicating differential endocrine activity within the phenothiazine class [5]. Generic substitution without consideration of these categorical, structural, and pharmacodynamic distinctions would constitute a scientifically invalid procurement decision.

Aminopromazine Hydrochloride: Quantitative Differentiation Evidence Against Closest Phenothiazine Analogs


Therapeutic Category Divergence: Antispasmodic vs. Tranquilizer Classification as a Procurement Decision Criterion

Aminopromazine is formally categorized as an antispasmodic in authoritative pharmacopeial databases, whereas acepromazine—the most widely used veterinary phenothiazine—is categorized as a tranquilizer/neuroleptic. Aminopromazine's Therap-Cat designation is 'Antispasmodic' for both human and veterinary use [1], and it is classified under SNOMED CT concept 96310005 as an 'Antispasmodic (substance)' [2]. In contrast, acepromazine is uniformly described as a tranquilizer, neuroleptic, or chemical restraint agent [3]. This categorical divergence is not semantic but reflects fundamentally different primary mechanisms: aminopromazine acts principally as a spasmolytic against cholinergic spasmogenic agents, while acepromazine acts primarily through postsynaptic dopamine D2 receptor blockade to produce sedation and tranquilization [4]. For a procurement decision targeting smooth muscle spasm indications (e.g., urethral spasm, visceral spasm), aminopromazine is categorically appropriate while acepromazine is not indicated for this primary therapeutic purpose.

therapeutic categorization antispasmodic veterinary phenothiazine differentiation regulatory classification

Veterinary Indication Specificity: Urethral Spasm/Urolithiasis as a Niche Differentiator from Broad-Spectrum Tranquilizers

Aminopromazine holds a specific, formally codified veterinary indication for 'urethral spasms associated with urolithiasis' in both cats and dogs, as documented in the DrugCentral veterinary drug use database [1]. This indication is not shared by acepromazine, promazine, or chlorpromazine in their regulatory-approved veterinary labeling. Acepromazine (as PromAce Injectable) is indicated as 'an aid in controlling intractable animals during examination, treatment, grooming, x-ray and minor surgical procedures; to alleviate itching as a result of skin irritation; as an antiemetic to control vomiting associated with motion sickness' [2]—none of which include urethral spasm or urolithiasis management. The Vietnamese veterinary pharmacopeia further documents aminopromazine for 'đau bụng co thắt, táo bón, co thắt niệu quản/niệu đạo, tắc thực quản, chướng bụng' (spasmodic abdominal pain, constipation, ureteral/urethral spasm, esophageal obstruction, bloating) [3]. This indication specificity creates a clear procurement rationale: for a veterinary protocol targeting urethral spasm secondary to urolithiasis, aminopromazine is indicated while acepromazine is not.

veterinary urology urolithiasis urethral spasm species-specific indication feline medicine

Differential Endocrine Activity: Absence of Prolactin-Mediated Lactation Initiation Versus Perphenazine

In a direct comparative in vivo study, hypothalamic implantation of perphenazine crystals in the median eminence of ovariectomized, estradiol-primed rabbits resulted in marked mammary development with copious milk production in all experimental animals. In contrast, implantation of aminopromazine at the same anatomical site produced no mammary development—equivalent to sham-operated controls [1]. This finding demonstrates that aminopromazine lacks the prolactin-releasing (mammotropic) activity that perphenazine and certain other phenothiazines possess. Separately, in a quantitative estradiol receptor competition assay in ovariectomized rat brain, aminopromazine was shown to partly saturate ³H-oestradiol binding receptors, reducing uptake to a degree comparable with perphenazine and unsubstituted phenothiazine (dose-response curve revealed only 10–50% of estradiol uptake after administration) [2][3]. The dissociation between aminopromazine's estradiol receptor competition activity and its inability to trigger prolactin-mediated lactation suggests a receptor-effector uncoupling specific to this compound, which may be relevant for applications where central endocrine side effects (hyperprolactinemia, gynecomastia) are a concern.

prolactin hypothalamic implantation phenothiazine endocrinology lactation mammotropic activity

Aqueous Solubility Differentiation: High-Solubility Fumarate Salt for Formulation Flexibility Versus Sparingly Soluble Free Base Comparators

Aminopromazine fumarate exhibits an aqueous solubility of 9.0 g/100 mL at 20°C [1], which places it among the highly water-soluble phenothiazine derivatives. In comparison, promazine free base has a reported aqueous solubility of only 14.2 mg/L (0.00142 g/100 mL) at 24°C—a difference of approximately 6,300-fold . Chlorpromazine hydrochloride is also highly soluble at ≥10 g/100 mL at 24°C, comparable to aminopromazine fumarate . Acepromazine maleate has an aqueous solubility of approximately 3.7 g/100 mL (1 g dissolves in 27 mL water) [2], making aminopromazine fumarate approximately 2.4-fold more soluble. The hydrochloride salt (CAS 18704-89-7) is typically supplied at ≥98% purity as a solid soluble in DMSO and aqueous media . The 2% aqueous solution pH range is 5.0–7.0, which is compatible with physiological administration [1]. The high aqueous solubility differentiates aminopromazine from the promazine free base and provides formulation advantages for injectable and oral solution preparations compared with moderately soluble alternatives.

aqueous solubility phenothiazine salt forms formulation development physicochemical profiling biopharmaceutics

Structural Basis for Differentiation: Unsubstituted C2 Position and Branched Bis(Dimethylamino)Propyl N10 Chain Versus Acepromazine and Chlorpromazine

The phenothiazine structure-activity relationship establishes that substitution at the C2 position is the primary determinant of potency, with CF₃ > Cl > COCH₃ > H > OH in decreasing order of activity [1]. Aminopromazine bears no C2 substituent (hydrogen only), placing it at the lower end of the potency spectrum for dopamine D2 receptor antagonism—consistent with its categorization as an antispasmodic rather than an antipsychotic. In contrast, acepromazine carries a 2-acetyl group (COCH₃), and chlorpromazine bears a 2-chloro substituent, both conferring higher antipsychotic potency but also greater alpha-adrenergic blockade and associated hypotension risk [1][2]. Additionally, aminopromazine's N10 side chain is a branched bis(dimethylamino)propyl group—structurally distinct from the linear dimethylaminopropyl chain of acepromazine, promazine, and chlorpromazine [3][4]. This branched diamino architecture at N10 contributes to aminopromazine's principal spasmolytic mechanism directed against cholinergic spasmogenic agents, as distinct from the D2-dominated pharmacology of linear-chain phenothiazines [5]. The absence of C2 substitution combined with the branched N10 chain thus provides a structural rationale for aminopromazine's differentiated pharmacodynamic profile.

structure-activity relationship phenothiazine C2 substitution N10 side chain molecular pharmacology drug design

Estradiol Receptor Competition: Quantitative Reduction of ³H-Oestradiol Uptake Shared with Perphenazine but with Distinct Endocrine Outcome

In a quantitative in vivo receptor competition study, intravenous administration of aminopromazine, perphenazine, or unsubstituted phenothiazine to ovariectomized rats reduced ³H-oestradiol uptake in the median eminence, anterior pituitary, and uterus to 10–50% of control values [1][2]. The most pronounced competition was noted 30 minutes after oestradiol injection, lasting 60 minutes in the median eminence and more than 2 hours in the anterior pituitary, where ³H-oestradiol uptake was approximately 10-fold higher than in the median eminence [2]. While the degree of estradiol receptor competition is comparable among aminopromazine, perphenazine, and phenothiazine, the endocrine consequence—prolactin release and lactation—differs substantially: perphenazine triggers full lactation upon hypothalamic implantation, whereas aminopromazine does not (0% lactation response) [3]. This dissociation suggests that aminopromazine's estradiol receptor interaction is pharmacodynamically decoupled from the prolactin-releasing effector pathway that other phenothiazines activate, representing a functionally significant within-class differentiation.

estrogen receptor phenothiazine-endocrine interaction receptor competition radioligand binding hypothalamic pharmacology

Optimal Scientific and Industrial Application Scenarios for Aminopromazine Hydrochloride Procurement


Veterinary Urology Research: Feline and Canine Urethral Spasm Models Secondary to Urolithiasis

Aminopromazine hydrochloride is the phenothiazine compound specifically indicated for urethral spasms associated with urolithiasis in both cats and dogs, as documented in the DrugCentral veterinary database [1]. This formal indication is not shared by acepromazine, promazine, or chlorpromazine. Researchers developing models of obstructive feline lower urinary tract disease or canine urolithiasis should prioritize aminopromazine over acepromazine for protocols targeting smooth muscle spasm relief, as acepromazine is indicated only for chemical restraint and motion sickness antiemesis [2]. The Vietnamese veterinary pharmacopeia further supports its use in ureteral spasm, esophageal obstruction, and abdominal spasm [3], expanding the range of gastrointestinal and urological smooth muscle research applications.

Endocrine Pharmacology Studies Requiring Phenothiazine Activity Without Prolactin Confound

For in vivo studies examining phenothiazine interactions with estrogen receptor systems where prolactin elevation would confound interpretation, aminopromazine offers a critical experimental advantage: it competes with estradiol for hypothalamic/pituitary estrogen receptors (reducing ³H-oestradiol uptake to 10–50% of control) [1] yet does not trigger prolactin-mediated lactation upon hypothalamic implantation, unlike perphenazine which produces 100% lactation response [2]. This functional dissociation makes aminopromazine the preferred phenothiazine probe for dissecting estrogen receptor interactions independently of the prolactin axis. Procurement for such studies should specify aminopromazine hydrochloride (CAS 18704-89-7) rather than perphenazine or chlorpromazine.

Aqueous Formulation Development: High-Solubility Antispasmodic for Injectable or Oral Solution Preparations

Aminopromazine fumarate's aqueous solubility of 9.0 g/100 mL at 20°C—substantially exceeding acepromazine's ~3.7 g/100 mL and promazine free base's 0.00142 g/100 mL [1][2][3]—makes it the phenothiazine antispasmodic of choice for developing aqueous injectable or oral solution formulations. The 2% aqueous solution pH range of 5.0–7.0 is compatible with physiological administration without pH adjustment [1]. The hydrochloride salt (CAS 18704-89-7) is available at ≥98% purity for research formulation development [4]. For laboratories requiring an antispasmodic phenothiazine that dissolves readily in aqueous buffers without organic co-solvents, aminopromazine offers practical formulation advantages over less soluble alternatives.

Pharmacology Teaching and Phenothiazine Structure-Activity Relationship Demonstration

Aminopromazine serves as a pedagogically valuable comparator in phenothiazine SAR demonstrations because it occupies a distinct structural niche: it is the only commonly referenced phenothiazine antispasmodic that combines an unsubstituted C2 position (H) with a branched bis(dimethylamino)propyl N10 side chain [1][2]. This contrasts with acepromazine (C2 acetyl, linear N10 chain), chlorpromazine (C2 chloro, linear N10 chain), and promazine (C2 unsubstituted, linear N10 chain). The correlation between these structural features and the compound's classification as an antispasmodic rather than an antipsychotic illustrates core SAR principles [3]. Procurement of aminopromazine hydrochloride for teaching collections enables direct comparative demonstration of how phenothiazine substitution patterns govern therapeutic categorization.

Quote Request

Request a Quote for Aminopromazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.